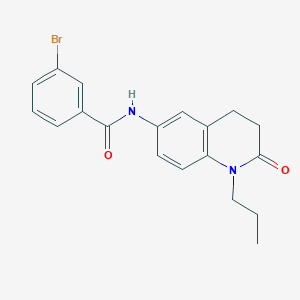

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c1-2-10-22-17-8-7-16(12-13(17)6-9-18(22)23)21-19(24)14-4-3-5-15(20)11-14/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTWORXACUKZTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Bromine Atom: The bromine atom can be introduced via bromination using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Formation of the Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, where the amine group of the tetrahydroquinoline reacts with a benzoyl chloride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of quinoline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of azide or cyano derivatives of the compound.

Scientific Research Applications

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive quinoline derivatives.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Chemical Biology: It serves as a probe to investigate biological processes and molecular interactions.

Industrial Applications: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences in core structures, substituents, and molecular properties:

Key Observations:

- Halogen Effects : The bromo substituent in the target compound increases molecular weight and polarizability compared to the chloro analog (F740-0212) . Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems.

- Core Variations: Compound 7d’s quinazolinone core incorporates a phenyl group, which could improve π-π stacking but reduces flexibility compared to the tetrahydroquinolin scaffold .

Biological Activity

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 387.3 g/mol. The presence of a bromine atom in the structure enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H19BrN2O2 |

| Molecular Weight | 387.3 g/mol |

| CAS Number | 954660-11-8 |

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Antimicrobial Activity : It demonstrates a broad spectrum of antimicrobial properties against various bacterial strains.

- Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key cellular pathways.

Biological Activities

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vitro studies show that it can inhibit the growth of several cancer cell lines, including breast and colon cancer cells.

- Antiviral Properties : Some studies indicate potential efficacy against viral infections, although further research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy : A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the low micromolar range.

Organism MIC (µg/mL) Staphylococcus aureus 5 Escherichia coli 10 -

Anticancer Activity : In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM.

- Cell Viability Reduction :

- 10 µM: 40% reduction

- 50 µM: 70% reduction

- Cell Viability Reduction :

- Mechanistic Studies : Research using flow cytometry demonstrated that the compound induces apoptosis through the activation of caspase pathways in cancer cells.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

Methodological Answer:

Key steps include:

- Reagent Selection : Use halogenated intermediates (e.g., 3-bromo-substituted benzoyl chloride) for efficient coupling with the tetrahydroquinoline scaffold, as demonstrated in analogous benzamide syntheses .

- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) with catalytic acid (e.g., p-toluenesulfonic acid) enhances reaction rates and yield .

- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the product from byproducts like unreacted amines or brominated impurities .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques :

- X-ray Crystallography : Resolve crystal structures to confirm regioselectivity and stereochemistry, especially if unexpected byproducts arise .

Advanced: What methodologies are used to investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Enzyme Assays : Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates or radiolabeled ATP to quantify inhibition constants (K) .

- Cellular Uptake Studies : Use fluorescently tagged analogs (e.g., via Click chemistry) to track intracellular localization using confocal microscopy .

- Molecular Docking : Employ software like AutoDock to predict binding interactions with protein active sites, guided by structural analogs (e.g., trifluoromethyl-benzamide derivatives) .

Advanced: How can environmental fate studies be designed for this compound?

Methodological Answer:

Adopt methodologies from long-term environmental projects like INCHEMBIOL :

- Abiotic Degradation : Expose the compound to UV light or hydrolytic conditions (pH 7–9) and monitor degradation via HPLC-MS .

- Biotic Transformation : Incubate with soil or microbial consortia to assess biodegradation pathways, identifying metabolites through LC-QTOF-MS .

- Ecotoxicity : Use standardized OECD tests (e.g., Daphnia magna acute toxicity) to evaluate ecological risks .

Advanced: How should researchers address contradictory data in biological activity assays?

Methodological Answer:

- Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC consistency .

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Meta-Analysis : Compare data with structurally related compounds (e.g., trifluoromethyl-benzamides) to identify trends in bioactivity .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

- QSAR Modeling : Build models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over nanosecond timescales to assess binding stability .

- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., BBB permeability) .

Advanced: How can regioselectivity challenges in bromination steps be resolved?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., methoxy groups) to steer bromination to desired positions .

- Catalytic Systems : Use Lewis acids (e.g., FeBr) or transition-metal catalysts (e.g., Pd) for controlled regioselectivity .

- Microwave-Assisted Synthesis : Enhance reaction control and reduce side products via rapid, uniform heating .

Advanced: What cross-disciplinary strategies integrate synthetic chemistry and environmental toxicology?

Methodological Answer:

- Lifecycle Analysis : Track the compound from synthesis to disposal, assessing intermediates’ toxicity using zebrafish embryo assays .

- Green Chemistry Metrics : Calculate E-factors and atom economy during synthesis to minimize waste .

- Collaborative Frameworks : Partner with ecotoxicologists to design tiered testing protocols (e.g., acute → chronic exposure studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.